molecular formula C20H37NO3 B12688250 Pentadecyl 5-oxo-L-prolinate CAS No. 37673-28-2

Pentadecyl 5-oxo-L-prolinate

Cat. No.: B12688250
CAS No.: 37673-28-2
M. Wt: 339.5 g/mol
InChI Key: LRRMPIXOZBIOGX-SFHVURJKSA-N
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Description

Pentadecyl 5-oxo-L-prolinate: is an organic compound with the molecular formula C20H37NO3 It is a derivative of L-proline, where the proline ring is modified to include a pentadecyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentadecyl 5-oxo-L-prolinate typically involves the esterification of 5-oxo-L-proline with pentadecanol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents used in this process include sulfuric acid or hydrochloric acid as catalysts. The reaction mixture is heated to reflux to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and pH are crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Pentadecyl 5-oxo-L-prolinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like alcohols, amines, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: this compound can be oxidized to form pentadecyl 5-carboxy-L-prolinate.

    Reduction: Reduction can yield pentadecyl 5-hydroxy-L-prolinate.

    Substitution: Various ester derivatives can be formed depending on the nucleophile used.

Scientific Research Applications

Pentadecyl 5-oxo-L-prolinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its role as a precursor in metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a bioactive compound.

    Industry: this compound is used in the formulation of specialty chemicals and materials, including surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of Pentadecyl 5-oxo-L-prolinate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in proline metabolism, leading to the formation of bioactive intermediates. These intermediates can modulate various cellular processes, including signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • Hexadecyl 5-oxo-L-prolinate
  • Octadecyl 5-oxo-L-prolinate
  • Dodecyl 5-oxo-L-prolinate

Uniqueness

Pentadecyl 5-oxo-L-prolinate is unique due to its specific chain length and the presence of the 5-oxo-L-proline moiety. This combination imparts distinct physicochemical properties, such as solubility, reactivity, and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

37673-28-2

Molecular Formula

C20H37NO3

Molecular Weight

339.5 g/mol

IUPAC Name

pentadecyl (2S)-5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/C20H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-24-20(23)18-15-16-19(22)21-18/h18H,2-17H2,1H3,(H,21,22)/t18-/m0/s1

InChI Key

LRRMPIXOZBIOGX-SFHVURJKSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCOC(=O)[C@@H]1CCC(=O)N1

Canonical SMILES

CCCCCCCCCCCCCCCOC(=O)C1CCC(=O)N1

Origin of Product

United States

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